N-Oxide Configuration Confers Unique HIV-1 Integrase Inhibition Not Seen in Non-Oxide Analog
The 1-oxide (benzofuroxan) configuration is essential for the HIV-1 integrase inhibitory activity observed in the nitrobenzofurazan class. While the target compound itself lacks a specific published IC50 in the primary search, its structural class of nitro-benzofuroxans has been shown to inhibit integrase strand transfer activity and remain effective against raltegravir-resistant mutants, a property absent in the non-oxide benzofurazans [1]. This provides a key mechanistic differentiation from the non-oxide analog, 7-(4-benzylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole (CAS 65427-72-7), which does not possess this N-oxide-dependent activity [1].
| Evidence Dimension | HIV-1 Integrase Inhibition Mechanism & Raltegravir-Resistance Profile |
|---|---|
| Target Compound Data | Class-level: Nitro-benzofuroxans (1-oxides) inhibit integrase by impeding substrate DNA binding and are active against raltegravir-resistant mutants. |
| Comparator Or Baseline | Non-oxide nitrobenzofurazans (e.g., CAS 65427-72-7) lack this specific inhibitory activity. |
| Quantified Difference | Qualitative difference in mechanism of action; specific activity is N-oxide-dependent. |
| Conditions | In vitro HIV-1 integrase strand transfer assay; testing against raltegravir-resistant integrase mutants. |
Why This Matters
For research targeting raltegravir-resistant HIV-1 integrase, only the N-oxide class is mechanistically relevant, making non-oxide analogs ineffective substitutes.
- [1] Acta Naturae. Structural-Functional Analysis of 2,1,3-Benzoxadiazoles and Their N-oxides As HIV-1 Integrase Inhibitors. 2024. View Source
